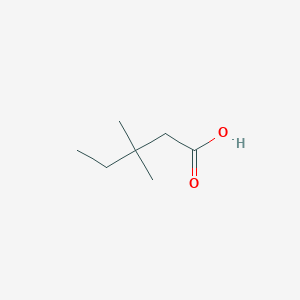

3,3-Dimethylpentanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3,3-dimethylpentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-4-7(2,3)5-6(8)9/h4-5H2,1-3H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPURPFNAFBQPON-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30415229 |

Source

|

| Record name | 3,3-dimethylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3177-74-0 |

Source

|

| Record name | 3,3-dimethylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,3-Dimethylpentanoic Acid (CAS No. 3177-74-0)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3,3-dimethylpentanoic acid, a branched-chain carboxylic acid. As a Senior Application Scientist, my objective is to synthesize the available data into a practical resource, emphasizing not just the "what" but the "why" behind its properties and potential applications. This document will delve into its physicochemical characteristics, spectroscopic profile, synthesis, and its prospective role as a structural motif in medicinal chemistry.

Core Molecular Profile and Physicochemical Properties

3,3-Dimethylpentanoic acid, also known as β,β-dimethyl valeric acid, is a saturated fatty acid characterized by a quaternary carbon at the C3 position.[1] This gem-dimethyl group is a key structural feature that imparts significant steric hindrance and influences the molecule's overall properties, from its chemical reactivity to its potential biological interactions. This structural element is often intentionally designed into pharmaceutical candidates to modulate metabolic stability by sterically shielding adjacent, metabolically labile positions from enzymatic degradation.

A summary of its key physicochemical properties is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 3177-74-0 | [1][2][3][4][5] |

| Molecular Formula | C₇H₁₄O₂ | [1][2][3][4][5] |

| Molecular Weight | 130.18 g/mol | [1][2][4][5] |

| IUPAC Name | 3,3-dimethylpentanoic acid | [1][4] |

| Synonyms | beta,beta-dimethyl valeric acid, 3,3-dimethyl-pentanoic acid | [1][6] |

| Boiling Point | Not available | [3] |

| Melting Point | Not available | [3] |

| Density | Not available | [3] |

| SMILES | CCC(C)(C)CC(=O)O | [1][2] |

| InChIKey | UPURPFNAFBQPON-UHFFFAOYSA-N | [1][4] |

Spectroscopic Characterization: The Structural Fingerprint

Accurate structural confirmation is paramount in research and development. The following section details the expected spectroscopic signatures for 3,3-dimethylpentanoic acid, which are critical for its unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is predicted to be relatively simple and diagnostic. The key is to recognize the symmetry and spin-spin coupling patterns.

-

Ethyl Group (CH₃-CH₂): A triplet integrating to 3H (for the terminal methyl group) and a quartet integrating to 2H (for the methylene group).

-

Gem-Dimethyl Group (C(CH₃)₂): A sharp singlet integrating to 6H. The absence of adjacent protons results in no splitting.

-

Methylene Group (α-CH₂): A singlet integrating to 2H, adjacent to the carbonyl group.

-

Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield, whose chemical shift is concentration and solvent-dependent.

-

-

¹³C NMR: The carbon spectrum will show distinct signals for each of the unique carbon environments within the molecule, providing a clear carbon skeleton map.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the carboxylic acid functional group.

-

O-H Stretch: A very broad absorption band is expected in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.

-

C=O Stretch: A strong, sharp absorption peak will appear around 1710 cm⁻¹, indicative of the carbonyl group.

-

C-H Stretch: Absorptions in the 3000-2850 cm⁻¹ range will be present due to the sp³ hybridized C-H bonds of the alkyl chain.[7]

Mass Spectrometry (MS)

In mass spectrometry, 3,3-dimethylpentanoic acid will exhibit a molecular ion peak (M⁺) corresponding to its molecular weight. Common fragmentation patterns would involve the loss of the carboxylic acid group and cleavage at the branched carbon center.

Synthesis and Chemical Reactivity

Proposed Synthesis Workflow

While specific, optimized synthesis protocols for 3,3-dimethylpentanoic acid are not widely published in the provided search results, a logical and robust synthetic route can be designed based on fundamental organic chemistry principles. A plausible approach involves the alkylation of a suitable enolate. The following workflow illustrates a common strategy, malonic ester synthesis, which allows for the controlled formation of the carboxylic acid.

Workflow: Malonic Ester Synthesis of 3,3-Dimethylpentanoic Acid

Caption: A plausible synthetic route via malonic ester synthesis.

Experimental Protocol Considerations:

-

Step 1: First Alkylation: Diethyl malonate is deprotonated using a strong base like sodium ethoxide to form a stabilized enolate. This nucleophile is then reacted with an ethyl halide (e.g., ethyl iodide) to introduce the ethyl group. The reaction must be conducted under anhydrous conditions to prevent quenching of the base and enolate.

-

Step 2: Second Alkylation: A second deprotonation-alkylation sequence is performed, this time using an excess of methyl iodide to add the two methyl groups to the same α-carbon.

-

Step 3: Hydrolysis and Decarboxylation: The resulting substituted malonic ester is then hydrolyzed to the dicarboxylic acid using aqueous base (saponification), followed by acidification. Gentle heating of the acidified solution promotes decarboxylation, yielding the final 3,3-dimethylpentanoic acid product.

Reactivity Profile

The reactivity of 3,3-dimethylpentanoic acid is primarily governed by the carboxylic acid group. It undergoes standard transformations such as:

-

Esterification: Reaction with an alcohol under acidic conditions.

-

Amide Formation: Conversion to an acyl chloride (e.g., using thionyl chloride) followed by reaction with an amine.

-

Reduction: Reduction to the corresponding primary alcohol, 3,3-dimethylpentan-1-ol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

The gem-dimethyl group at the β-position provides significant steric bulk, which can hinder reactions involving the α-carbon but generally does not impede reactions at the carbonyl carbon itself.

Potential Applications in Drug Development

While 3,3-dimethylpentanoic acid is not an active pharmaceutical ingredient itself, its structural features make it a valuable building block in medicinal chemistry. Its primary utility lies in its role as a lipophilic scaffold and a metabolic stabilizer .

The introduction of branched alkyl chains is a well-established strategy in drug design to enhance membrane permeability and modulate binding to hydrophobic pockets of target proteins. Analogues of successful drugs, such as pregabalin, have been explored with additional alkylation to improve potency and pharmacokinetic properties.[8] For example, the development of 4-methylpregabalin illustrates the principle of modifying a lead compound's alkyl backbone to fine-tune its activity.[8]

The diagram below illustrates the logical relationship between the structural features of a molecule like 3,3-dimethylpentanoic acid and its potential impact on key drug-like properties.

Diagram: Structure-Property Relationships in Drug Design

Caption: Impact of structural features on drug-like properties.

Safety, Handling, and Storage

As a research chemical, 3,3-dimethylpentanoic acid requires careful handling in a laboratory setting.

-

Hazard Identification: Some suppliers classify this chemical with GHS hazard statements such as H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage).[9] It may be classified under UN 3265, Corrosive liquid, acidic, organic, n.o.s.[9]

-

Precautions for Safe Handling:

-

Conditions for Safe Storage:

Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this compound.

Conclusion

3,3-Dimethylpentanoic acid is a structurally interesting branched-chain fatty acid. While its direct applications are limited, its value as a synthetic building block in drug discovery is significant. The presence of the sterically demanding gem-dimethyl group offers a strategic tool for medicinal chemists to enhance metabolic stability and fine-tune the lipophilicity and binding characteristics of novel therapeutic agents. A thorough understanding of its synthesis, reactivity, and spectroscopic properties is essential for any researcher intending to incorporate this versatile scaffold into their development pipeline.

References

-

PubChem. (n.d.). 3,3-Dimethylpentanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). EP0103136B1 - 5,5-dichloro-3,3-dimethylpentanoic acid and a process for its preparation.

-

NIST. (n.d.). 3,3-dimethylpentanoic acid. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 3-Hydroxy-2,3-dimethylpentanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Airgas. (n.d.). Safety Data Sheet. Retrieved from [Link]

-

SpectraBase. (n.d.). 3,3-Dimethylpentanoic acid, methyl ester. John Wiley & Sons, Inc. Retrieved from [Link]

-

LookChem. (n.d.). 3,4-DIMETHYLPENTANOIC ACID. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C7H16 3,3-dimethylpentane low high resolution 1H proton nmr spectrum. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C7H16 infrared spectrum of 3,3-dimethylpentane. Retrieved from [Link]

-

MDPI. (2020). Polymeric Nanoparticles for Drug Delivery: Recent Developments and Future Prospects. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Methylpregabalin. Retrieved from [Link]

Sources

- 1. 3,3-Dimethylpentanoic acid | C7H14O2 | CID 5282645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,3-Dimethylpentanoic acid | 3177-74-0 | DAA17774 [biosynth.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. 3,3-dimethylpentanoic acid [webbook.nist.gov]

- 5. 3177-74-0 | 3,3-Dimethylpentanoic acid - Moldb [moldb.com]

- 6. echemi.com [echemi.com]

- 7. C7H16 infrared spectrum of 3,3-dimethylpentane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 3,3-dimethylpentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. 4-Methylpregabalin - Wikipedia [en.wikipedia.org]

- 9. 3177-74-0|3,3-Dimethylpentanoic acid| Ambeed [ambeed.com]

- 10. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

The Pivotal Role of Branched-Chain Carboxylic Acids in Cellular Signaling and Disease Pathophysiology: A Technical Guide

Preamble: Beyond Simple Metabolites

For decades, branched-chain carboxylic acids (BCCAs) were primarily viewed through the lens of intermediary metabolism, serving as substrates for energy production and building blocks for biosynthesis. While these roles are fundamental, a paradigm shift in our understanding has revealed a far more intricate and influential role for these molecules. BCCAs are now recognized as critical signaling molecules that modulate a vast array of cellular processes, from gene expression and protein synthesis to immune responses and cell fate decisions. Their dysregulation is increasingly implicated in the pathophysiology of a wide range of diseases, including metabolic disorders, cancer, and neurodegenerative conditions. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the multifaceted biological activities of BCCAs, underpinned by field-proven experimental insights and methodologies.

I. The Two Faces of Branched-Chain Carboxylic Acids: A Dichotomy of Function

The biological activities of BCCAs can be broadly categorized based on their origin and primary mechanisms of action: those derived from the catabolism of branched-chain amino acids (BCAAs) and the short-chain fatty acids (SCFAs) produced by gut microbiota.

A. BCAA-Derived Carboxylic Acids: Fuel, Signals, and Disease Mediators

The essential amino acids leucine, isoleucine, and valine are the precursors to a class of BCCAs known as branched-chain α-keto acids (BCKAs). The metabolism of these molecules is a critical nexus in cellular signaling and energy homeostasis.

A key regulator of cellular growth and proliferation is the mechanistic target of rapamycin (mTOR) pathway.[1][2] Leucine, in particular, is a potent activator of mTOR Complex 1 (mTORC1), a signaling hub that promotes protein synthesis and cell growth.[1][3] Dysregulation of BCAA metabolism and the subsequent accumulation of their corresponding carboxylic acid metabolites have been strongly associated with several pathological states:

-

Metabolic Diseases: Elevated circulating levels of BCAAs and their metabolites are a hallmark of obesity, insulin resistance, and type 2 diabetes.[4][5][6] This is often due to impaired catabolism of BCAAs, leading to their accumulation and subsequent disruption of glucose and lipid metabolism.[4][7] The accumulation of 3-hydroxyisobutyrate (3-HIB), a valine catabolite, has been shown to promote fatty acid accumulation in muscle, exacerbating insulin resistance.[5]

-

Cancer: Cancer cells exhibit altered BCAA metabolism to support their rapid growth and proliferation.[8][9][10] In some cancers, there is an increased uptake and catabolism of BCAAs to provide fuel for the tricarboxylic acid (TCA) cycle and building blocks for nucleotide and lipid synthesis.[9] In other contexts, the suppression of BCAA catabolism leads to their accumulation, which can activate pro-oncogenic pathways like mTOR.[11]

-

Neurological Disorders: BCAAs and their metabolites play a complex role in brain function. They are precursors for the synthesis of both excitatory (glutamate) and inhibitory (GABA) neurotransmitters.[12] However, imbalances in BCAA metabolism have been linked to neurodegenerative diseases such as Alzheimer's, Parkinson's, and amyotrophic lateral sclerosis (ALS).[13][14] In genetic disorders like Maple Syrup Urine Disease (MSUD), a deficiency in the enzyme complex responsible for BCKA decarboxylation leads to the accumulation of these toxic metabolites, causing severe neurological damage.[15]

B. Short-Chain Fatty Acids: Gut-Derived Messengers with Systemic Impact

Short-chain fatty acids (SCFAs), such as acetate, propionate, and butyrate, are produced by the fermentation of dietary fibers by the gut microbiota.[1][2][8] These BCCAs are not only a primary energy source for colonocytes but also act as crucial signaling molecules with far-reaching effects on host physiology.[2][16] Their primary modes of action include:

-

G-Protein Coupled Receptor (GPCR) Activation: SCFAs act as ligands for several GPCRs, most notably Free Fatty Acid Receptor 2 (FFAR2, also known as GPR43) and FFAR3 (also known as GPR41).[11][15][17] Activation of these receptors on various cell types, including immune and epithelial cells, triggers a cascade of intracellular signaling events that modulate inflammation, hormone secretion, and gut barrier function.[4][11][18]

-

Histone Deacetylase (HDAC) Inhibition: Butyrate, in particular, is a potent inhibitor of histone deacetylases.[7][19] By preventing the removal of acetyl groups from histones, butyrate promotes a more open chromatin structure, leading to changes in gene expression. This epigenetic modification is a key mechanism through which SCFAs regulate immune cell differentiation and function.[7][19]

The biological activities of SCFAs are extensive and include:

-

Immune Regulation: SCFAs play a critical role in maintaining immune homeostasis in the gut and systemically.[5][6][7][10] They can induce the differentiation of regulatory T cells (Tregs), which are crucial for suppressing inflammatory responses.[4][10] They also modulate the function of other immune cells, including neutrophils, macrophages, and dendritic cells.[4][7]

-

Gut Health: Butyrate is the preferred energy source for colonocytes and is essential for maintaining the integrity of the intestinal barrier.[12][16] SCFAs also contribute to a healthy gut environment by lowering the luminal pH, which inhibits the growth of pathogenic bacteria.[20]

-

Metabolic Health: SCFAs have been shown to improve insulin sensitivity and glucose homeostasis.[21][22] They can also influence appetite and energy expenditure through the regulation of gut hormones like GLP-1 and PYY.[16][18]

II. Investigating the Biological Activity of Branched-Chain Carboxylic Acids: A Methodological Guide

A robust understanding of the biological effects of BCCAs requires a multifaceted experimental approach, combining in vitro and in vivo models with precise analytical techniques.

A. In Vitro Assays: Dissecting Cellular Mechanisms

In vitro assays are indispensable for elucidating the direct effects of BCCAs on specific cell types and for dissecting the underlying molecular mechanisms.

A fundamental first step in characterizing the biological activity of a BCCA is to determine its effect on cell viability and proliferation.

-

MTT Assay: This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability.[10][11][13][23]

Detailed Protocol: MTT Assay

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the BCCA of interest. Include appropriate vehicle controls.

-

Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.

-

-

Clonogenic Assay: This assay assesses the ability of a single cell to undergo unlimited division and form a colony. It is a stringent test of cytotoxicity.[24][25][26]

Detailed Protocol: Clonogenic Assay

-

Cell Seeding: Plate a known number of cells in a 6-well plate or culture dish.

-

Treatment: Treat the cells with the BCCA of interest for a specified duration.

-

Incubation: Remove the treatment and allow the cells to grow for 1-3 weeks, until visible colonies are formed.

-

Fixation and Staining: Fix the colonies with a solution such as 10% neutral buffered formalin and then stain with a dye like crystal violet.[25]

-

Colony Counting: Count the number of colonies containing at least 50 cells.

-

Calculation of Surviving Fraction: The surviving fraction is calculated as the number of colonies formed after treatment divided by the number of cells seeded, normalized to the plating efficiency of the control cells.[24]

-

The effect of BCCAs on cell migration, a crucial process in development, wound healing, and cancer metastasis, can be assessed using the following method.

-

Wound Healing (Scratch) Assay: This simple and cost-effective method is used to study collective cell migration.[4][9][18]

Detailed Protocol: Wound Healing Assay

-

Cell Seeding: Grow a confluent monolayer of cells in a 6-well or 12-well plate.

-

Creating the "Wound": Create a scratch or a cell-free gap in the monolayer using a sterile pipette tip.[9][27]

-

Treatment: Replace the medium with fresh medium containing the BCCA of interest or a vehicle control.

-

Image Acquisition: Capture images of the scratch at time zero and at regular intervals thereafter (e.g., every 6-12 hours) using a microscope.

-

Data Analysis: The rate of wound closure is quantified by measuring the change in the width or area of the scratch over time.[4]

-

To understand the molecular mechanisms by which BCCAs exert their effects, it is essential to investigate their impact on key signaling pathways.

-

Western Blotting: This technique is used to detect and quantify specific proteins in a cell lysate, allowing for the analysis of changes in protein expression and phosphorylation status. For example, to study the effect of a BCCA on the mTOR pathway, one would probe for phosphorylated and total levels of mTOR, S6K, and 4E-BP1.[3][17][28]

Detailed Protocol: Western Blotting for mTOR Pathway Analysis

-

Protein Extraction: Lyse treated and control cells in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a method such as the BCA or Bradford assay.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a solution such as 5% non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-phospho-mTOR).

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

-

Chromatin Immunoprecipitation (ChIP): This technique is used to investigate the interaction of proteins with DNA in the cell. To study the effect of HDAC-inhibiting BCCAs like butyrate, ChIP can be used to assess the levels of histone acetylation at specific gene promoters.[5][8]

Detailed Protocol: ChIP for Histone Acetylation

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.

-

Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments using sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for the acetylated histone of interest (e.g., anti-acetyl-H3K27).

-

Immune Complex Capture: Capture the antibody-chromatin complexes using protein A/G-conjugated beads.

-

Washing: Wash the beads to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by heating.

-

DNA Purification: Purify the DNA.

-

Analysis: The purified DNA can be analyzed by quantitative PCR (qPCR) to determine the enrichment of specific DNA sequences or by high-throughput sequencing (ChIP-seq) for genome-wide analysis.[8]

-

To assess the immunomodulatory effects of BCCAs, the levels of secreted cytokines can be measured.

-

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a highly sensitive and specific method for quantifying the concentration of a particular cytokine in a cell culture supernatant or biological fluid.[1][2][6][12]

Detailed Protocol: Sandwich ELISA for Cytokine Measurement

-

Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest.

-

Blocking: Block the plate to prevent non-specific binding.

-

Sample and Standard Incubation: Add cell culture supernatants and a serial dilution of a known concentration of the cytokine standard to the wells.

-

Detection Antibody Incubation: Add a biotinylated detection antibody that recognizes a different epitope on the cytokine.

-

Enzyme Conjugate Incubation: Add an enzyme-conjugated streptavidin (e.g., streptavidin-HRP).

-

Substrate Addition: Add a chromogenic substrate (e.g., TMB).

-

Stop Reaction: Stop the reaction with an acid solution.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength and calculate the cytokine concentration in the samples based on the standard curve.[20]

-

B. In Vivo Models: Understanding Systemic Effects

In vivo animal models are crucial for understanding the complex physiological and pathological roles of BCCAs in a whole-organism context.

-

Mouse Models of Colitis: To investigate the role of SCFAs in intestinal inflammation, mouse models of colitis, such as the dextran sulfate sodium (DSS) or trinitrobenzene sulfonic acid (TNBS) induced models, are commonly used.[7][14][15][29]

Experimental Protocol: DSS-Induced Colitis in Mice

-

Induction of Colitis: Administer DSS (typically 2-5%) in the drinking water of mice for a defined period (e.g., 5-7 days) to induce acute colitis. Chronic colitis can be induced by repeated cycles of DSS administration.[7][15]

-

BCCA Administration: The BCCA of interest can be administered orally (e.g., in the drinking water or by gavage) or by other routes before, during, or after the induction of colitis.

-

Monitoring of Disease Activity: Monitor the mice daily for clinical signs of colitis, including weight loss, stool consistency, and the presence of blood in the stool.

-

Tissue Collection and Analysis: At the end of the experiment, collect colon tissue for histological analysis of inflammation, measurement of cytokine levels by ELISA or qPCR, and analysis of immune cell populations by flow cytometry.

-

C. Analytical Techniques: Quantification of BCCAs

Accurate quantification of BCCAs in biological samples is essential for correlating their levels with biological effects.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds, including SCFAs. Derivatization is often required to increase the volatility of the BCCAs.[16][19][30][31]

Protocol Outline: GC-MS Analysis of SCFAs

-

Sample Preparation: Extract the SCFAs from the biological matrix (e.g., feces, plasma, or cell culture medium).

-

Derivatization: Chemically modify the SCFAs to make them more volatile (e.g., by esterification).

-

GC Separation: Inject the derivatized sample into a gas chromatograph, where the different SCFAs are separated based on their boiling points and interactions with the chromatographic column.

-

MS Detection and Quantification: As the separated compounds elute from the GC column, they are ionized and detected by a mass spectrometer. The mass spectrometer provides information about the mass-to-charge ratio of the fragments, which allows for the identification and quantification of each SCFA.

-

III. Data Presentation and Visualization

A. Quantitative Data Summary

| Branched-Chain Carboxylic Acid | Biological Activity | Model System | Key Findings | Reference |

| Leucine-derived BCKAs | Pro--oncogenic | Various Cancer Cell Lines | Activation of mTORC1 signaling, promotion of cell proliferation | [9],[11] |

| 3-Hydroxyisobutyrate (3-HIB) | Pro-diabetic | Mouse model of insulin resistance | Promotes fatty acid accumulation in muscle | [5] |

| Butyrate | Anti-inflammatory | Mouse model of colitis | Induction of regulatory T cells, inhibition of HDACs | [4],[10],[19] |

| Propionate | Immunomodulatory | In vitro immune cell cultures | Activation of FFAR2/FFAR3, regulation of cytokine production | [4] |

| Acetate | Neuro-modulatory | Mouse models | Can cross the blood-brain barrier and influence appetite | [18] |

B. Visualization of Signaling Pathways and Workflows

Caption: Signaling pathways of Short-Chain Fatty Acids (SCFAs).

Caption: Workflow for in vitro analysis of BCCA cytotoxicity.

IV. Conclusion and Future Directions

The study of branched-chain carboxylic acids has evolved from a niche area of metabolism to a forefront of research in cellular signaling and disease. The dual role of BCCAs as both metabolic intermediates and potent signaling molecules underscores their importance in maintaining physiological homeostasis. The methodologies outlined in this guide provide a robust framework for researchers to further unravel the complex biological activities of these fascinating molecules. Future research will undoubtedly focus on the therapeutic potential of targeting BCCA metabolism and signaling pathways for the treatment of a wide range of human diseases. The continued development of sophisticated analytical techniques and in vivo models will be paramount in translating our fundamental understanding of BCCA biology into novel clinical interventions.

V. References

-

Emerging roles for branched chain amino acid metabolism in cancer - PubMed Central - NIH. (n.d.). Retrieved from

-

Are elevated levels of circulating BCAAs associated with metabolic disorders like obesity and cardiovascular disease? - Consensus. (n.d.). Retrieved from

-

Branched-chain amino acids and cardiometabolic diseases: biomarker, causal agent, or both? - PMC. (n.d.). Retrieved from

-

BCAA metabolism in cancer progression and therapy resistance: The balance between fuel and cell signaling - Frontiers. (n.d.). Retrieved from

-

BCAA metabolism in cancer progression and therapy resistance: The balance between fuel and cell signaling - PubMed Central. (n.d.). Retrieved from

-

Branched Chain Amino Acids - PMC - NIH. (n.d.). Retrieved from

-

The role of BCAA metabolism in metabolic health and disease - PMC - PubMed Central. (2024, July 2). Retrieved from

-

Branched-Chain Amino Acids - Nutrition and Traumatic Brain Injury - NCBI Bookshelf. (n.d.). Retrieved from

-

Circulating Branched Chain Amino Acids and Cardiometabolic Disease | Journal of the American Heart Association. (2024, March 18). Retrieved from

-

Potential Therapeutic Effects of Short-Chain Fatty Acids on Chronic Pain - PMC. (n.d.). Retrieved from

-

Role of short‐chain fatty acids in host physiology - PMC - PubMed Central. (n.d.). Retrieved from

-

Potential roles of branched-chain amino acids in neurodegeneration - ResearchGate. (2025, October 17). Retrieved from

-

Branched-chain amino acids in tumors can be targeted to prevent and treat cancer. (2019, January 21). Retrieved from

-

Brain Branched-Chain Amino Acids in Maple Syrup Urine Disease: Implications for Neurological Disorders - Semantic Scholar. (n.d.). Retrieved from

-

The Critical Role of the Branched Chain Amino Acids (BCAAs) Catabolism-Regulating Enzymes, Branched-Chain Aminotransferase (BCAT) and Branched-Chain α-Keto Acid Dehydrogenase (BCKD), in Human Pathophysiology - PubMed Central. (2022, April 5). Retrieved from

-

Short chain fatty acids in human gut and metabolic health - PubMed. (2020, September 1). Retrieved from

-

Branched-chain amino acids and the risks of dementia, Alzheimer's disease, and Parkinson's disease - Frontiers. (2024, April 9). Retrieved from

-

Clonogenic Assay - Bio-protocol. (n.d.). Retrieved from

-

Leucine may be the most well-known of the three BCAAs as one of its primary roles in the human body is to help facilitate muscle growth at the molecular level. (2021, July 13). Retrieved from

-

Short-chain fatty acids and ketones directly regulate sympathetic nervous system via G protein-coupled receptor 41 (GPR41) | PNAS. (2011, April 25). Retrieved from

-

In vivo Study Using Colitis Mouse Models - Bio-protocol. (n.d.). Retrieved from

-

Effects of short chain fatty acids on metabolic and inflammatory processes in human health. (2025, August 7). Retrieved from

-

Clonogenic Assay: Adherent Cells - PMC - NIH. (2011, March 13). Retrieved from

-

What Are Short-Chain Fatty Acids and What Do They Do? - ZOE. (2024, April 17). Retrieved from

-

Boosting gut health with short-chain fatty acids - News-Medical.net. (2023, May 9). Retrieved from

-

An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry - MDPI. (1989, December 6). Retrieved from

-

Scratch Assay protocol. (n.d.). Retrieved from

-

Application Notes and Protocols for Western Blot Analysis of the mTOR Pathway with mTOR-IN-8 - Benchchem. (n.d.). Retrieved from

-

Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.). Retrieved from

-

Application Notes and Protocols for Western Blot Analysis of the mTOR Pathway Following 28-Epirapamycin Treatment - Benchchem. (n.d.). Retrieved from

-

Clonogenic Assay - Creative Bioarray. (n.d.). Retrieved from

-

1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) - eCampusOntario Pressbooks. (n.d.). Retrieved from

-

A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC - PubMed Central. (2022, February 11). Retrieved from

Sources

- 1. scribd.com [scribd.com]

- 2. Cell Culture and estimation of cytokines by ELISA [protocols.io]

- 3. benchchem.com [benchchem.com]

- 4. moodle2.units.it [moodle2.units.it]

- 5. researchgate.net [researchgate.net]

- 6. Cytokine Elisa [bdbiosciences.com]

- 7. researchgate.net [researchgate.net]

- 8. Protocol to apply spike-in ChIP-seq to capture massive histone acetylation in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. clyte.tech [clyte.tech]

- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 11. atcc.org [atcc.org]

- 12. Cytokine Elisa [bdbiosciences.com]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. bio-protocol.org [bio-protocol.org]

- 15. yeasenbio.com [yeasenbio.com]

- 16. agilent.com [agilent.com]

- 17. benchchem.com [benchchem.com]

- 18. Wound healing assay | Abcam [abcam.com]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. bio-protocol.org [bio-protocol.org]

- 22. texaschildrens.org [texaschildrens.org]

- 23. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 24. bio-protocol.org [bio-protocol.org]

- 25. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 26. creative-bioarray.com [creative-bioarray.com]

- 27. med.virginia.edu [med.virginia.edu]

- 28. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

- 29. bio-protocol.org [bio-protocol.org]

- 30. mdpi.com [mdpi.com]

- 31. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

3,3-Dimethylpentanoic acid structural isomers and stereoisomers

An In-depth Technical Guide to the Isomerism of 3,3-Dimethylpentanoic Acid and its Congeners

Abstract

Isomerism, the phenomenon whereby molecules share the same molecular formula but differ in atomic arrangement, is a cornerstone of organic chemistry with profound implications in pharmacology and materials science. Even subtle variations in molecular architecture can drastically alter a compound's physical, chemical, and biological properties. This guide provides a comprehensive exploration of the structural and stereoisomers related to the C7H14O2 molecular formula, with a specific focus on 3,3-dimethylpentanoic acid and its isomeric landscape. We will delve into the principles of constitutional isomerism and stereoisomerism, detail robust analytical methodologies for their identification and separation, and provide field-proven experimental protocols for researchers, scientists, and drug development professionals.

Introduction: The Isomeric World of C7H14O2

The molecular formula C7H14O2 represents a multitude of compounds, primarily saturated carboxylic acids and esters.[1] The parent structure for the carboxylic acids is heptanoic acid, a seven-carbon straight-chain fatty acid.[2][3] 3,3-dimethylpentanoic acid (CAS 3177-74-0) is one such structural isomer, possessing a unique quaternary carbon at the third position.[4][5][6]

Understanding the isomeric forms of a molecule is critical in drug development. Different isomers can exhibit varied pharmacological activities, metabolic pathways, and toxicological profiles. A classic, albeit tragic, example is thalidomide, where one enantiomer was an effective sedative while the other was a potent teratogen.[7][8] Therefore, the precise identification, separation, and characterization of all possible isomers of a target compound are non-negotiable regulatory and scientific requirements.

This guide will first dissect the structural isomers of C7H14O2, focusing on the carboxylic acids, and then transition to the more nuanced topic of stereoisomerism as it applies to chiral members of this isomeric family.

Part I: Structural Isomers - The Blueprint of Connectivity

Structural isomers, or constitutional isomers, are compounds that share the same molecular formula but differ in the connectivity of their atoms.[9][10] This difference in atomic linkage leads to distinct physical and chemical properties. For the C7H14O2 carboxylic acids, structural isomerism arises from variations in the carbon skeleton, including chain length and branching.

Representative Structural Isomers of Heptanoic Acid

The C7H14O2 formula encompasses numerous carboxylic acid isomers. The variation in their carbon backbone directly influences properties like boiling point and solubility, which are key to designing separation strategies.

| Isomer Name | Structure | Key Feature | Predicted Boiling Point (°C) |

| Heptanoic Acid | CH3(CH2)5COOH | Straight Chain | 223 |

| 3,3-Dimethylpentanoic Acid | CH3CH2C(CH3)2CH2COOH | Quaternary Carbon | ~200-210 |

| 2-Methylhexanoic Acid | CH3(CH2)3CH(CH3)COOH | Chiral Center (C2) | ~215-220 |

| 4-Methylhexanoic Acid | CH3CH2CH(CH3)(CH2)2COOH | Chiral Center (C4) | ~218-222 |

| 2,2-Dimethylpentanoic Acid | CH3(CH2)2C(CH3)2COOH | Quaternary Carbon (C2) | ~205-215 |

Note: Boiling points are approximate and can vary with pressure. Data is synthesized from general chemical principles where specific values are not available.

Analytical Workflows for Distinguishing Structural Isomers

Differentiating between structural isomers requires analytical techniques that can probe the unique electronic and physical environments within each molecule.

NMR spectroscopy is arguably the most powerful tool for elucidating molecular structure in solution.[9] It distinguishes isomers by analyzing the chemical environment of 1H (proton) and 13C nuclei.[11][12]

-

¹H NMR: Provides information on the number of different proton environments (chemical shift), the number of protons in each environment (integration), and the connectivity of adjacent protons (spin-spin splitting). For instance, the straight-chain heptanoic acid would show a complex multiplet pattern for its methylene protons, while 3,3-dimethylpentanoic acid would exhibit two distinct singlets for its non-equivalent methyl groups.

-

¹³C NMR: Reveals the number of chemically unique carbon atoms in a molecule. Isomers with higher symmetry, like 3,3-dimethylpentanoic acid, will have fewer signals than less symmetrical isomers like 2-methylhexanoic acid.

When coupled with Gas Chromatography (GC-MS), mass spectrometry provides both separation and structural information. The mass spectrometer ionizes molecules and breaks them into characteristic fragments. The resulting fragmentation pattern is a molecular fingerprint.[13]

-

Causality in Fragmentation: The stability of the resulting carbocations dictates the fragmentation pathway. For example, branched alkanoic acids often cleave at the branch point.[14] Short-chain carboxylic acids show prominent peaks corresponding to the loss of -OH (M-17) and -COOH (M-45).[15][16] The McLafferty rearrangement is a characteristic fragmentation for carboxylic acids with a gamma-hydrogen, producing a prominent peak that can be diagnostic.[15][17]

GC separates volatile compounds based on their boiling points and interaction with a stationary phase.[18] Structural isomers, having different shapes and intermolecular forces, will exhibit distinct retention times. Generally, more compact, branched isomers are more volatile and elute earlier than their straight-chain counterparts.[19] For acidic compounds like carboxylic acids, specialized acidic stationary phases or derivatization to esters is often required to prevent peak tailing and improve separation.[20][21][22]

Experimental Protocol: GC-MS Analysis of C7H14O2 Isomers

This protocol outlines a self-validating system for the separation and identification of heptanoic acid isomers.

-

Sample Preparation (Esterification):

-

Rationale: Carboxylic acids are polar and can interact strongly with the GC column, leading to poor peak shape. Conversion to less polar methyl esters improves chromatographic performance.[20]

-

To 1 mg of the isomer mixture in a vial, add 1 mL of 2% H2SO4 in methanol.

-

Cap the vial and heat at 60°C for 30 minutes.

-

Cool to room temperature, add 1 mL of saturated NaCl solution and 1 mL of hexane.

-

Vortex vigorously for 1 minute. Allow the layers to separate.

-

Carefully transfer the upper hexane layer, containing the methyl esters, to a clean GC vial.

-

-

GC-MS Instrumentation and Conditions:

-

GC Column: HP-5ms (or equivalent) 30 m x 0.25 mm x 0.25 µm.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Inlet Temperature: 250°C.

-

Injection Volume: 1 µL with a 20:1 split ratio.

-

Oven Program: Initial temperature of 50°C, hold for 2 min, ramp at 10°C/min to 250°C, hold for 5 min.

-

MS Transfer Line: 280°C.

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

-

Data Analysis:

-

Identify peaks based on their retention times.

-

Confirm identity by comparing the acquired mass spectrum of each peak with a reference library (e.g., NIST).

-

Analyze fragmentation patterns for characteristic ions confirming the structure of each isomer.

-

Visualization: Workflow for Structural Isomer Identification

Caption: Workflow for the separation and identification of structural isomers.

Part II: Stereoisomers - The 3D Arrangement in Space

Stereoisomers share the same molecular formula and atomic connectivity but differ in the three-dimensional orientation of their atoms.[23] This category includes enantiomers and diastereomers.

Chirality Analysis of 3,3-Dimethylpentanoic Acid

A molecule is chiral if it is non-superimposable on its mirror image.[24] The most common source of chirality in organic molecules is a stereocenter, typically a carbon atom bonded to four different substituent groups.[24][25]

Upon inspection of 3,3-dimethylpentanoic acid, the carbon at position 3 is bonded to:

-

An ethyl group (-CH2CH3)

-

A carboxymethyl group (-CH2COOH)

-

A methyl group (-CH3)

-

Another methyl group (-CH3)

Since the carbon at C3 is bonded to two identical methyl groups, it is not a stereocenter. The molecule possesses a plane of symmetry and is therefore achiral . Consequently, 3,3-dimethylpentanoic acid does not have enantiomers or diastereomers.

Stereoisomerism in Chiral C7H14O2 Isomers

While 3,3-dimethylpentanoic acid is achiral, many of its structural isomers are not. For example, 2-methylhexanoic acid and 3-methylhexanoic acid both contain a single stereocenter (at C2 and C3, respectively) and therefore exist as a pair of enantiomers.

-

Enantiomers: These are stereoisomers that are non-superimposable mirror images of each other.[24] They have identical physical properties (melting point, boiling point, solubility) except for their interaction with plane-polarized light (optical activity) and their interaction with other chiral molecules.[8] The pair of enantiomers is often found as a 50:50 mixture, known as a racemic mixture, which is optically inactive.[7][8]

Analytical Workflows for Separating and Distinguishing Enantiomers

Separating enantiomers, a process known as chiral resolution, is a significant challenge due to their identical physical properties.[8]

This is the most direct and widely used method for separating enantiomers. It utilizes a chiral stationary phase (CSP) in either GC or HPLC.

-

Principle of Separation: The enantiomers in the racemic mixture form transient, diastereomeric complexes with the chiral stationary phase. These diastereomeric complexes have different energies and stabilities, leading to different retention times and thus separation.[26] The success of the separation is highly dependent on the structure of the analyte and the choice of the CSP.[26][27]

This classical chemical method converts a pair of enantiomers into a pair of diastereomers, which, unlike enantiomers, have different physical properties and can be separated by standard techniques like crystallization or chromatography.[7][8]

-

Causality in the Method: A racemic carboxylic acid (R/S-acid) is reacted with a single, pure enantiomer of a chiral base (e.g., R-base). This acid-base reaction forms a mixture of two diastereomeric salts: (R-acid•R-base) and (S-acid•R-base). These salts have different solubilities and can often be separated by fractional crystallization. Once separated, the addition of a strong acid regenerates the pure R-acid and S-acid enantiomers.[7]

Experimental Protocol: Resolution of Racemic 2-Methylhexanoic Acid

This protocol describes the resolution of a racemic carboxylic acid using a chiral amine.

-

Diastereomeric Salt Formation:

-

Rationale: To create separable diastereomers from the initial enantiomeric mixture.

-

Dissolve 10 mmol of racemic 2-methylhexanoic acid in 50 mL of hot ethanol.

-

In a separate flask, dissolve 10 mmol of (R)-(+)-α-phenylethylamine (the resolving agent) in 20 mL of hot ethanol.

-

Slowly add the amine solution to the acid solution with stirring.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1 hour to induce crystallization of the less soluble diastereomeric salt.

-

-

Separation by Fractional Crystallization:

-

Rationale: The diastereomeric salts have different crystal lattice energies and solubilities, allowing for physical separation.

-

Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol. This is your first crop of crystals, enriched in one diastereomer.

-

The filtrate is now enriched in the more soluble diastereomer. The crystals and filtrate are processed separately.

-

-

Regeneration of the Enantiomer:

-

Rationale: To liberate the pure enantiomeric acid from its salt form.

-

Dissolve the separated crystals in a minimal amount of water.

-

Acidify the solution to pH < 2 with 6M HCl. The carboxylic acid will precipitate or form an oil.

-

Extract the pure enantiomeric acid with diethyl ether (3 x 20 mL).

-

Combine the ether layers, dry over anhydrous MgSO4, filter, and remove the solvent by rotary evaporation to yield one pure enantiomer.

-

Repeat the process with the filtrate from step 2 to isolate the other enantiomer.

-

-

Validation:

-

Confirm the enantiomeric purity of each sample using polarimetry or chiral chromatography.

-

Visualization: The Principle of Chiral Resolution

Caption: Logical workflow for the chemical resolution of enantiomers.

Conclusion

The isomeric landscape of C7H14O2 is rich and complex. While 3,3-dimethylpentanoic acid serves as an interesting example of a branched-chain carboxylic acid, its achiral nature precludes it from exhibiting stereoisomerism. However, its structural isomers provide a fertile ground for exploring the full spectrum of isomerism. A command of modern analytical techniques, including NMR, GC-MS, and chiral chromatography, is essential for the unambiguous identification and separation of these closely related compounds. For professionals in drug development and chemical research, a rigorous and systematic approach to isomer characterization is not merely an academic exercise but a critical component of ensuring safety, efficacy, and intellectual property.

References

- Google Patents. (n.d.). Preparative-scale separation of enantiomers of chiral carboxylic acids.

- Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?.

-

Bhushan, R., & Arora, M. (1987). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Journal of Pharmaceutical and Biomedical Analysis, 5(7), 665-73. doi: 10.1016/0731-7085(87)80079-1. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Retrieved from [Link]

-

Journal of Chemical Education. (n.d.). Structural isomer identification via NMR: A nuclear magnetic resonance experiment for organic, analytical, or physical chemistry. ACS Publications. Retrieved from [Link]

-

TutorChase. (n.d.). How does NMR differentiate between cis and trans isomers?. Retrieved from [Link]

-

Carbon, R. (n.d.). Basic Concepts of NMR: Distinguishing Between the Isomers of C4H8O2 by 1H NMR Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, December 30). 6.8: Resolution: Separation of Enantiomers. Retrieved from [Link]

-

ResearchGate. (2018, March 29). Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC?. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, September 3). 4.8: 6.8 Resolution (Separation) of Enantiomers. Retrieved from [Link]

-

ACS Publications. (2024, June 10). Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions. Energy & Fuels. Retrieved from [Link]

-

MSU Chemistry. (n.d.). Stereoisomers. Retrieved from [Link]

-

ScienceDirect. (n.d.). Examining the unique retention behavior of volatile carboxylic acids in gas chromatography using zwitterionic liquid stationary. Retrieved from [Link]

-

PRISM. (n.d.). Capillary Gas Chromatographic Separation of Carboxylic Acids Using an Acidic Water Stationary Phase. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization. PMC. Retrieved from [Link]

-

ChemSynthesis. (2025, May 20). 3,3-dimethylpentanoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Capillary Gas Chromatographic Separation of Carboxylic Acids Using an Acidic Water Stationary Phase. Retrieved from [Link]

-

PubChem. (n.d.). 3,3-Dimethylpentanoic acid. Retrieved from [Link]

-

ScienceDirect. (n.d.). Acids: Derivatization for GC Analysis. Retrieved from [Link]

-

ACS Publications. (n.d.). Assignment of the Absolute Configuration of α-Chiral Carboxylic Acids by 1H NMR Spectroscopy. The Journal of Organic Chemistry. Retrieved from [Link]

-

YouTube. (2020, March 7). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. Retrieved from [Link]

-

Wikipedia. (n.d.). Chirality (chemistry). Retrieved from [Link]

-

NIST. (n.d.). 3,3-dimethylpentanoic acid. WebBook. Retrieved from [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

YouTube. (2023, January 25). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. Retrieved from [Link]

-

PubChem. (n.d.). Heptanoic Acid. Retrieved from [Link]

-

ChemSynthesis. (2025, May 20). heptanoic acid. Retrieved from [Link]

-

Doc Brown's Chemistry. (2025, October 23). selected constitutional isomers of molecular formula C7H14O2. Retrieved from [Link]

-

YouTube. (2015, November 22). Carboxylic Acids 1. Nomenclature & Isomerism. Retrieved from [Link]

Sources

- 1. selected constitutional isomers of molecular formula C7H14O2, aliphatic, alicyclic, heterocyclic, structural isomers carbon chain, names, skeletal formula of carboxylic acids esters hydroxy-aldehydes, hydroxy-ketones, ene-diols Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]

- 2. Heptanoic Acid | C7H14O2 | CID 8094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. 3,3-Dimethylpentanoic acid | C7H14O2 | CID 5282645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3,3-dimethylpentanoic acid [webbook.nist.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. creative-biostructure.com [creative-biostructure.com]

- 10. youtube.com [youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization - PMC [pmc.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. youtube.com [youtube.com]

- 18. par.nsf.gov [par.nsf.gov]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. ucalgary.scholaris.ca [ucalgary.scholaris.ca]

- 22. diverdi.colostate.edu [diverdi.colostate.edu]

- 23. tutorchase.com [tutorchase.com]

- 24. Chirality (chemistry) - Wikipedia [en.wikipedia.org]

- 25. Stereoisomers [www2.chemistry.msu.edu]

- 26. researchgate.net [researchgate.net]

- 27. WO2008144198A1 - Preparative-scale separation of enantiomers of chiral carboxylic acids - Google Patents [patents.google.com]

The Elusive Natural Presence of 3,3-Dimethylpentanoic Acid: A Technical Guide

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

3,3-Dimethylpentanoic acid, a C7 branched-chain fatty acid, presents an intriguing case study in the field of natural products chemistry. While structurally simple, its definitive identification from a natural source remains conspicuously absent from peer-reviewed scientific literature. This technical guide provides a comprehensive overview of the current state of knowledge regarding this molecule. We address the unverified claims of its natural occurrence, propose a plausible biosynthetic pathway based on established principles of branched-chain fatty acid metabolism, and detail the analytical methodologies required for its unambiguous identification in complex biological matrices. Furthermore, we explore the potential biological activities of 3,3-dimethylpentanoic acid by drawing parallels with structurally related and well-characterized branched-chain fatty acids, which are known to possess significant anti-inflammatory, anti-cancer, and metabolic modulatory properties. This guide serves as a foundational resource for researchers interested in the discovery, analysis, and potential therapeutic applications of novel branched-chain fatty acids.

Introduction: An Enigma in Natural Products Chemistry

3,3-Dimethylpentanoic acid (Figure 1) is a saturated fatty acid with the chemical formula C7H14O2.[1][2] As a member of the branched-chain fatty acid (BCFA) family, it possesses a unique quaternary carbon at the C3 position, a feature that distinguishes it from more commonly occurring iso- and anteiso-branched fatty acids. While some commercial suppliers assert that it is a metabolic intermediate in plants and animals, a thorough review of scientific literature reveals a lack of primary, citable evidence to support this claim.[3] This notable absence positions 3,3-dimethylpentanoic acid as an intriguing target for natural product discovery.

This guide aims to provide a robust framework for researchers seeking to investigate the potential natural occurrence and biological significance of 3,3-dimethylpentanoic acid. We will delve into its hypothetical biosynthesis, state-of-the-art analytical techniques for its detection, and the plausible biological activities it may exhibit based on current knowledge of related compounds.

| Property | Value | Reference |

| Molecular Formula | C7H14O2 | [1][2] |

| Molecular Weight | 130.18 g/mol | [1] |

| IUPAC Name | 3,3-dimethylpentanoic acid | [1] |

| CAS Number | 3177-74-0 | [2] |

| Synonyms | beta,beta-dimethyl valeric acid | [1] |

Figure 1: Chemical Properties of 3,3-Dimethylpentanoic Acid

Hypothetical Biosynthesis: A Plausible Metabolic Route

In the absence of direct evidence for its natural production, we can propose a hypothetical biosynthetic pathway for 3,3-dimethylpentanoic acid based on the well-established mechanisms of BCFA synthesis in bacteria. This pathway would likely involve the extension of a branched-chain primer derived from amino acid catabolism.

The biosynthesis of BCFAs is initiated from branched-chain α-keto acids, which are derived from the degradation of branched-chain amino acids such as valine, leucine, and isoleucine. The key steps in this proposed pathway are as follows:

-

Primer Synthesis: The synthesis of 3,3-dimethylpentanoic acid would likely require a primer that is not directly derived from the common branched-chain amino acids. A plausible precursor could be a metabolite that can be converted to 2,2-dimethylpropanoyl-CoA.

-

Chain Elongation: The primer, 2,2-dimethylpropanoyl-CoA, would then enter the fatty acid synthesis (FAS) cycle. The initial condensation step with malonyl-ACP, catalyzed by β-ketoacyl-ACP synthase III (FabH), would form a β-ketoacyl-ACP intermediate.

-

Iterative Elongation Cycles: Subsequent rounds of reduction, dehydration, and a second reduction, catalyzed by β-ketoacyl-ACP reductase (FabG), β-hydroxyacyl-ACP dehydratase (FabZ), and enoyl-ACP reductase (FabI) respectively, would elongate the carbon chain by two carbons in each cycle.

-

Termination: The elongation process would terminate after the addition of two malonyl-CoA units, resulting in a seven-carbon acyl-ACP. Thioesterase-mediated hydrolysis would then release the final product, 3,3-dimethylpentanoic acid.

Diagram 1: Hypothetical Biosynthetic Pathway. A proposed metabolic route to 3,3-dimethylpentanoic acid based on bacterial fatty acid synthesis.

Analytical Methodologies for Detection and Quantification

The definitive identification of 3,3-dimethylpentanoic acid in a natural matrix requires a robust analytical approach capable of separating it from a complex mixture of other fatty acids and metabolites, and providing unambiguous structural confirmation. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for this purpose.

Sample Preparation and Extraction

The extraction of short-chain fatty acids like 3,3-dimethylpentanoic acid from biological matrices (e.g., microbial cultures, plant tissues, animal fluids) is a critical first step.

Protocol 1: General Extraction of Short-Chain Fatty Acids

-

Homogenization: Homogenize the biological sample in a suitable solvent, such as a mixture of isopropanol and hexane, to disrupt cell membranes and solubilize lipids.

-

Acidification: Acidify the homogenate to a pH below the pKa of the carboxylic acids (typically pH < 4) to ensure they are in their protonated, less polar form, which enhances their extraction into an organic solvent.

-

Liquid-Liquid Extraction: Perform a liquid-liquid extraction with a non-polar solvent like diethyl ether or a hexane/ether mixture. The fatty acids will partition into the organic phase.

-

Concentration: Carefully evaporate the organic solvent under a stream of nitrogen to concentrate the extracted fatty acids.

Derivatization for GC-MS Analysis

Due to their polarity and low volatility, short-chain fatty acids require derivatization prior to GC-MS analysis. This process converts the carboxylic acid group into a less polar and more volatile ester.

Protocol 2: Derivatization with BF3-Methanol

-

Esterification: Add a solution of 14% boron trifluoride in methanol to the dried extract.

-

Heating: Heat the mixture at 60-80°C for 10-15 minutes to facilitate the formation of fatty acid methyl esters (FAMEs).

-

Extraction of FAMEs: After cooling, add water and a non-polar solvent (e.g., hexane) to the reaction mixture. The FAMEs will partition into the hexane layer.

-

Drying and Concentration: Collect the hexane layer, dry it over anhydrous sodium sulfate, and concentrate it for GC-MS analysis.

GC-MS Analysis

The derivatized sample is then analyzed by GC-MS.

Table 2: Typical GC-MS Parameters for FAME Analysis

| Parameter | Condition | Rationale |

| Column | Non-polar (e.g., DB-5ms) or mid-polar (e.g., DB-WAX) capillary column | Separation of FAMEs based on boiling point and polarity. |

| Injector Temperature | 250°C | Ensures complete volatilization of the FAMEs. |

| Oven Program | Start at a low temperature (e.g., 50°C), ramp to a high temperature (e.g., 250°C) | Allows for the separation of a wide range of FAMEs with different volatilities. |

| Carrier Gas | Helium | Inert gas for carrying the analytes through the column. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching and structural elucidation. |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | For mass-to-charge ratio determination of fragment ions. |

Identification: The identification of the 3,3-dimethylpentanoic acid methyl ester would be based on its retention time and a comparison of its mass spectrum with a reference spectrum from a commercial or in-house library. The presence of characteristic fragment ions, such as the molecular ion and fragments resulting from the loss of the methoxy group and cleavage adjacent to the quaternary carbon, would provide strong evidence for its structure.

Diagram 2: Analytical Workflow. A step-by-step process for the identification of 3,3-dimethylpentanoic acid.

Potential Biological Activities and Ecological Roles

While no biological activities have been specifically ascribed to 3,3-dimethylpentanoic acid, the broader class of BCFAs is known to exhibit a range of significant biological effects. These provide a basis for speculating on the potential roles of 3,3-dimethylpentanoic acid.

Inferred Biological Activities

-

Anti-inflammatory Effects: BCFAs have been shown to possess anti-inflammatory properties.[4] They can modulate immune responses and may have therapeutic potential in inflammatory conditions.

-

Anti-cancer Activity: Certain BCFAs have demonstrated cytotoxic effects against various cancer cell lines, suggesting a potential role in cancer prevention and therapy.[5]

-

Metabolic Regulation: BCFAs are involved in the regulation of lipid metabolism and may influence conditions such as obesity and metabolic syndrome.[6]

-

Antimicrobial Properties: Some short-chain fatty acids and their derivatives exhibit antimicrobial activity against pathogenic bacteria and fungi. The unique structure of 3,3-dimethylpentanoic acid could confer specific antimicrobial properties.

Potential Ecological Roles

-

Pheromones and Semiochemicals: Short-chain fatty acids are common components of insect pheromones and other semiochemicals that mediate communication between organisms.

-

Defense Mechanisms: In some organisms, BCFAs may serve as defense compounds against predators or pathogens.

-

Structural Components of Membranes: In certain bacteria, BCFAs are incorporated into the cell membrane, where they influence membrane fluidity and function.

Future Directions and Conclusion

The natural occurrence of 3,3-dimethylpentanoic acid remains an open question. The lack of definitive evidence in the scientific literature, despite the commercial availability of the compound and claims of its natural origin, highlights a gap in our understanding of branched-chain fatty acid diversity.

Future research should focus on:

-

Targeted Metabolomic Screening: Employing the sensitive GC-MS methodologies outlined in this guide to screen a wide range of natural sources, particularly those known to produce other BCFAs, such as the essential oils of Valeriana officinalis and the uropygial gland secretions of birds.[7][8]

-

Biosynthetic Pathway Elucidation: Once a natural source is identified, stable isotope labeling studies can be conducted to elucidate the biosynthetic pathway of 3,3-dimethylpentanoic acid.

-

Bioactivity Screening: In vitro and in vivo studies are needed to determine the specific biological activities of 3,3-dimethylpentanoic acid, including its potential anti-inflammatory, anti-cancer, and antimicrobial properties.

References

- Biosynth. (n.d.). 3,3-Dimethylpentanoic acid.

- Bos, R., Hendriks, H., Kloosterman, J., & Sipma, G. (2013). Variation in the composition of the essential oil of Valeriana officinalis L. root from Estonia. Flavour and Fragrance Journal, 28(4), 233-238.

- Chen, Y.-D., & Gu, C.-H. (1989). Study on the chemical composition of essential oil from Valeriana Officinalis L. Chemistry and Industry of Forest Products, 9, 59–64.

- Flavourist. (2025). Character-Impact Flavor compounds in Nuts, Meats, Fish, Dairy Products.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5282645, 3,3-Dimethylpentanoic acid. Retrieved from [Link]

- NIST. (n.d.). 3,3-dimethylpentanoic acid. In NIST Chemistry WebBook. Retrieved from the National Institute of Standards and Technology.

- Montalti, D., et al. (2005). The chemical composition of the uropygial gland secretion of rock dove Columba livia. Comparative Biochemistry and Physiology Part B: Biochemistry and Molecular Biology, 140(3), 449-452.

- Hamaidia, M., et al. (2016). From Valeriana officinalis to cancer therapy: The success of a bio-sourced compound. Biotechnology, Agronomy, Society and Environment, 20(1), 1-10.

- Jacob, J., & Ziswiler, V. (1982). The uropygial gland. In D.S. Farner, J.R. King, & K.C. Parkes (Eds.), Avian Biology. Academic Press.

- Wallace, M., et al. (2025).

- Wolos, A., et al. (2020).

- Yang, C. F., et al. (2000). Effect of branched-chain fatty acids on fatty acid biosynthesis of human breast cancer cells. Lipids, 35(9), 1035-1040.

Sources

- 1. 3,3-Dimethylpentanoic acid | C7H14O2 | CID 5282645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,3-dimethylpentanoic acid [webbook.nist.gov]

- 3. 3,3-Dimethylpentanoic acid | 3177-74-0 | DAA17774 [biosynth.com]

- 4. researchgate.net [researchgate.net]

- 5. Unlocking the secrets of the microbiome: exploring the dynamic microbial interplay with humans through metabolomics and their manipulation for synthetic biology applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Formation of Key Aroma Compounds During 30 Weeks of Ripening in Gouda-Type Cheese Produced from Pasteurized and Raw Milk - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-Methylpentanoic acid | C6H12O2 | CID 7755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. The chemical composition of the uropygial gland secretion of rock dove Columba livia - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3,3-Dimethylpentanoic Acid Derivatives and Analogs for Researchers and Drug Development Professionals

Foreword: The Strategic Value of Steric Hindrance and Lipophilicity in Drug Design

In the landscape of medicinal chemistry, the pursuit of novel therapeutic agents is a journey of molecular refinement. The carboxylic acid moiety, a cornerstone of many pharmacophores, often presents a double-edged sword: its ability to engage in crucial hydrogen bonding is frequently offset by metabolic liabilities and poor membrane permeability. This guide delves into the world of 3,3-dimethylpentanoic acid and its analogs, a class of compounds that strategically employs steric hindrance and tailored lipophilicity to overcome these challenges. The gem-dimethyl group at the C3 position is not a mere structural quirk; it is a deliberate design element that can profoundly influence a molecule's metabolic stability, receptor binding, and pharmacokinetic profile. As we explore the synthesis, structure-activity relationships, and potential therapeutic applications of these compounds, we will uncover the nuanced interplay between molecular architecture and biological function, offering insights for the rational design of next-generation therapeutics.

I. The Core Moiety: Physicochemical Properties of 3,3-Dimethylpentanoic Acid

3,3-Dimethylpentanoic acid, also known as β,β-dimethylvaleric acid, is a branched-chain carboxylic acid with the molecular formula C7H14O2.[1][2] Its fundamental properties provide a baseline for understanding the behavior of its more complex derivatives.

| Property | Value | Source |

| Molecular Weight | 130.18 g/mol | [1][2] |

| CAS Number | 3177-74-0 | [1] |

| IUPAC Name | 3,3-dimethylpentanoic acid | [1] |

| Synonyms | beta,beta-dimethyl valeric acid | [1] |

The key structural feature of this molecule is the quaternary carbon at the 3-position, which introduces significant steric bulk in proximity to the carboxylic acid group. This steric hindrance can play a crucial role in shielding the carboxylic acid from enzymatic degradation, a common metabolic fate for many carboxylic acid-containing drugs.

II. Synthesis Strategies: Building the Core and Its Analogs

The synthesis of 3,3-dimethylpentanoic acid and its derivatives can be approached through several established organic chemistry methodologies. The choice of a particular synthetic route often depends on the desired substitution pattern and the availability of starting materials.

A. Proposed Synthesis of 3,3-Dimethylpentanoic Acid via Malonic Ester Synthesis

Conceptual Workflow for 3,3-Dimethylpentanoic Acid Synthesis:

Caption: Proposed malonic ester synthesis of 3,3-dimethylpentanoic acid.

Detailed Protocol (Adapted from the synthesis of 3-methylpentanoic acid[3]):

-

Enolate Formation: Diethyl malonate is treated with a strong base, such as sodium ethoxide, to generate the corresponding enolate.[4][5]

-

First Alkylation: The enolate is reacted with one equivalent of an ethyl halide (e.g., ethyl iodide or ethyl bromide) in an S(_N)2 reaction to yield diethyl ethylmalonate.

-

Second Deprotonation and Alkylation: The resulting diethyl ethylmalonate is then treated with another equivalent of sodium ethoxide to form a new enolate, which is subsequently alkylated with a second equivalent of an ethyl halide to produce diethyl diethylmalonate.

-

Hydrolysis and Decarboxylation: The diethyl diethylmalonate is then subjected to acidic or basic hydrolysis to convert the ester groups into carboxylic acids, forming the corresponding malonic acid derivative. Upon heating, this intermediate readily undergoes decarboxylation to yield the final product, 3,3-dimethylpentanoic acid.[4][5]

Causality Behind Experimental Choices: The use of a strong base is essential to deprotonate the acidic α-hydrogen of the malonic ester. The choice of ethoxide as the base and ethyl esters is to prevent transesterification. The final decarboxylation step is a thermodynamically favorable process driven by the formation of carbon dioxide.

B. Synthesis of a Halogenated Derivative: 5,5-dichloro-3,3-dimethylpentanoic acid

A patented process provides a concrete example of the synthesis of a derivative, 5,5-dichloro-3,3-dimethylpentanoic acid.[4]

Experimental Protocol:

-

Reaction Setup: 2400 ml of sulfuric acid is placed in a reaction vessel equipped with a stirrer.

-

Addition of Starting Material: 500 g of 1,1,5,5-tetrachloro-3,3-dimethyl-pentene is added dropwise over 1 hour, ensuring the reaction temperature does not exceed 45°C.

-

Reaction Maintenance: The mixture is maintained at 40-45°C for 24 hours.

-

Workup: The reaction mixture is poured onto 3 kg of ice and extracted multiple times with dichloromethane.

-

Isolation: The solvent is distilled off to yield crude 5,5-dichloro-3,3-dimethylpentanoic acid, which is then purified by distillation.

Self-Validating System: The careful control of temperature during the addition of the starting material is critical to prevent unwanted side reactions and ensure the desired hydrolysis occurs. The extraction with an organic solvent and subsequent distillation are standard purification techniques to isolate the product from the aqueous acidic medium and any unreacted starting materials.

III. Structure-Activity Relationships and Therapeutic Potential

The structural features of 3,3-dimethylpentanoic acid derivatives, particularly the gem-dimethyl group, can be leveraged to modulate their biological activity. While specific data for a wide range of 3,3-dimethylpentanoic acid analogs is limited in the public domain, we can infer potential therapeutic applications and structure-activity relationships (SAR) from studies on related branched-chain fatty acids.

A. Anticonvulsant Activity: A Promising Avenue

Branched-chain fatty acids have shown promise as anticonvulsant agents, with some studies suggesting they may act as modulators of AMPA receptors.[6] This provides a compelling rationale for the exploration of 3,3-dimethylpentanoic acid derivatives in the context of epilepsy and other neurological disorders.

Hypothesized Mechanism of Action:

Caption: Hypothesized modulation of AMPA receptors by 3,3-dimethylpentanoic acid derivatives.

Expertise & Experience Insight: The anticonvulsant activity of branched-chain fatty acids is highly dependent on their structure. The position and nature of the branching can significantly impact their potency and selectivity.[7] For 3,3-dimethylpentanoic acid derivatives, the gem-dimethyl group at the C3 position could influence the molecule's conformation and its ability to fit into the binding pocket of the AMPA receptor or other relevant targets.

B. Metabolic Stability and Drug Delivery

The carboxylic acid group is a common site of metabolic modification, often leading to rapid clearance of a drug from the body. The steric bulk of the gem-dimethyl group in 3,3-dimethylpentanoic acid derivatives can hinder the approach of metabolic enzymes, thereby increasing the compound's half-life.

Metabolic Fate Considerations:

-